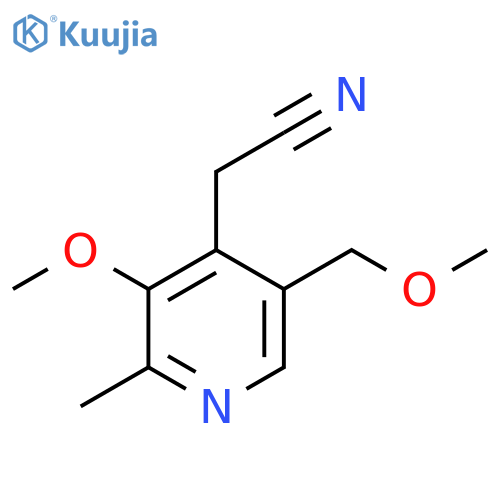

Cas no 2228269-36-9 (2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile)

2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile

- EN300-1810237

- 2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile

- 2228269-36-9

-

- インチ: 1S/C11H14N2O2/c1-8-11(15-3)10(4-5-12)9(6-13-8)7-14-2/h6H,4,7H2,1-3H3

- InChIKey: ATQQHMPUHFFFTO-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C)=NC=C(COC)C=1CC#N

計算された属性

- せいみつぶんしりょう: 206.105527694g/mol

- どういたいしつりょう: 206.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1810237-0.1g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 0.1g |

$691.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-0.05g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-0.5g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-5g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 5g |

$2277.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-1g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 1g |

$785.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-2.5g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-0.25g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-1810237-1.0g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 1g |

$785.0 | 2023-05-26 | ||

| Enamine | EN300-1810237-5.0g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 5g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-1810237-10g |

2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]acetonitrile |

2228269-36-9 | 10g |

$3376.0 | 2023-09-19 |

2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrileに関する追加情報

Comprehensive Overview of 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile (CAS No. 2228269-36-9)

2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile (CAS No. 2228269-36-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This nitrile-functionalized pyridine derivative is characterized by its methoxy and methoxymethyl substituents, which contribute to its reactivity and potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block in the synthesis of complex molecules, particularly in the development of small-molecule inhibitors and catalysts.

The compound’s molecular structure, featuring a pyridine core with strategically placed functional groups, makes it a versatile intermediate in organic synthesis. Its acetonitrile moiety enhances its solubility in polar solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in green chemistry applications, aligning with the growing demand for sustainable synthetic methods. This aligns with trends in AI-driven drug design, where computational tools are used to predict the compound’s interactions with biological targets.

In the context of user-searched queries, questions like "What are the applications of 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile?" or "How is CAS No. 2228269-36-9 used in pharmaceuticals?" reflect the compound’s relevance. Its role in high-throughput screening and medicinal chemistry is particularly noteworthy, as it serves as a scaffold for designing novel therapeutics targeting kinases and G-protein-coupled receptors (GPCRs). These applications are frequently discussed in SEO-optimized content due to their intersection with precision medicine and personalized therapies.

From a synthetic chemistry perspective, the compound’s stability under ambient conditions and compatibility with microwave-assisted synthesis techniques make it a practical choice for lab-scale and industrial processes. Its spectroscopic properties, including NMR and IR signatures, are well-documented, aiding in its identification and purity assessment. This is critical for researchers seeking reproducible results in multi-step syntheses, a topic often queried in academic forums and patent databases.

Emerging trends in bioisostere replacement and fragment-based drug discovery further underscore the importance of 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile. Its ability to mimic heterocyclic pharmacophores while offering tunable electronic effects positions it as a valuable tool in lead optimization. Additionally, its potential in agrochemical formulations—such as plant growth regulators—has sparked interest in agricultural biotechnology circles, another area where SEO keywords like "pyridine derivatives in crop protection" gain traction.

In summary, CAS No. 2228269-36-9 represents a multifaceted compound with broad applicability across life sciences and industrial chemistry. Its integration into cutting-edge research and alignment with sustainability goals ensure its continued relevance in scientific literature and commercial pipelines. For those exploring its properties, leveraging computational modeling and empirical data will be key to unlocking its full potential.

2228269-36-9 (2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylacetonitrile) 関連製品

- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)

- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)

- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)

- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)

- 941832-04-8(N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)